Diethyl {[3,3,4-tricyano-10-iminooctahydro-8a,4-(epoxymethano)chromen-2-yl]methyl}phosphonate
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Overview
Description
Diethyl {[3,3,4-tricyano-10-iminooctahydro-8a,4-(epoxymethano)chromen-2-yl]methyl}phosphonate is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, imino, and epoxymethano groups
Preparation Methods
The synthesis of Diethyl {[3,3,4-tricyano-10-iminooctahydro-8a,4-(epoxymethano)chromen-2-yl]methyl}phosphonate typically involves multiple steps. One common synthetic route includes the cyclization of a precursor compound containing vicinal cyano and carboxamide groups on a pyran ring. This process can be facilitated by intramolecular cyclization reactions . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Diethyl {[3,3,4-tricyano-10-iminooctahydro-8a,4-(epoxymethano)chromen-2-yl]methyl}phosphonate undergoes various chemical reactions including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano and imino groups, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxo derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
Diethyl {[3,3,4-tricyano-10-iminooctahydro-8a,4-(epoxymethano)chromen-2-yl]methyl}phosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of Diethyl {[3,3,4-tricyano-10-iminooctahydro-8a,4-(epoxymethano)chromen-2-yl]methyl}phosphonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form various types of chemical bonds and interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Comparison with Similar Compounds
Diethyl {[3,3,4-tricyano-10-iminooctahydro-8a,4-(epoxymethano)chromen-2-yl]methyl}phosphonate can be compared with other similar compounds such as:
Diethyl 3,3′-[(2,4-dichlorophenyl)methylidene]bis(1H-indole-2-carboxylate): This compound also contains diethyl phosphonate groups and is used in similar applications.
Polyfunctional pyrano[3,4-c]pyrrole derivatives: These compounds share structural similarities and are synthesized via intramolecular cyclization involving cyano and carboxamide groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C18H23N4O5P |
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Molecular Weight |
406.4 g/mol |
IUPAC Name |
9-(diethoxyphosphorylmethyl)-12-imino-10,11-dioxatricyclo[5.3.2.01,6]dodecane-7,8,8-tricarbonitrile |
InChI |
InChI=1S/C18H23N4O5P/c1-3-24-28(23,25-4-2)9-14-16(10-19,11-20)17(12-21)13-7-5-6-8-18(13,26-14)27-15(17)22/h13-14,22H,3-9H2,1-2H3 |
InChI Key |
QRIHTVYKCGPMRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1C(C2(C3CCCCC3(O1)OC2=N)C#N)(C#N)C#N)OCC |
Origin of Product |
United States |
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